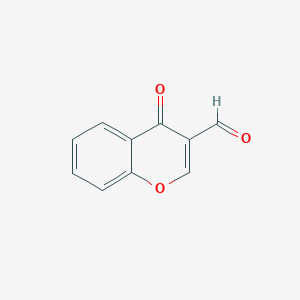

Cromona-3-carboxaldehído

Descripción general

Descripción

Chromone-3-carboxaldehyde is a versatile organic compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It has been utilized in a range of chemical reactions, including cycloaddition reactions, condensation reactions, and substitution reactions, to produce compounds with potential biological activities and applications in material science.

Synthesis Analysis

The synthesis of chromone-3-carboxaldehyde derivatives has been achieved through various methods. For instance, the Vilsmeier-Haack formylation of corresponding 2-hydroxyacetophenones has been used to produce chromone-3-carbaldehydes, which can be further oxidized to chromone-3-carboxylic acids . Additionally, chromone-3-carboxaldehydes have been reacted with tosylmethylisocyanide (TOSMIC) to yield 2-tosyl-4-(2-hydroxybenzoyl)pyrroles, with the reaction conditions affecting the yield of the products .

Molecular Structure Analysis

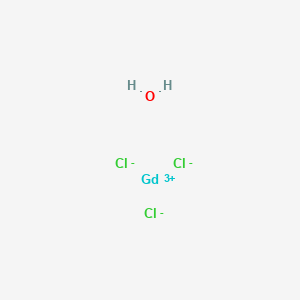

The molecular structure of chromone-3-carboxaldehyde derivatives has been characterized using various spectroscopic techniques. For example, the structure of new rare earth complexes with 6-hydroxy chromone-3-carbaldehyde benzoyl hydrazone was determined by single-crystal X-ray diffraction, revealing the coordination of the ligand to the metal ions . The stereochemistry of diastereomeric cycloadducts obtained from Diels-Alder reactions was established by NOESY experiments .

Chemical Reactions Analysis

Chromone-3-carboxaldehydes participate in Diels-Alder reactions with indole-o-quinodimethane to form tetrahydrochromeno[2,3-b]carbazoles . They also undergo Knoevenagel-type condensation with phenylacetic acids to produce (E)-3-styrylchromones, with the reaction being faster under microwave conditions . Furthermore, chromone-3-carboxaldehydes can be converted to 3-halogenochromones through reactions with sodium hypochlorite or sodium hypobromite .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromone-3-carboxaldehyde derivatives have been studied through their reactivity and the properties of their reaction products. For instance, the fluorescence properties of rare earth complexes with chromone-3-carbaldehyde ligands have been investigated, showing strong red fluorescence for the europium complex under ultraviolet light . The reactivity of chromone-3-carboxaldehydes with various reagents has led to the formation of diverse compounds with different physical properties, such as fluorescence and solubility .

Aplicaciones Científicas De Investigación

Síntesis de Cromanonas C2-Funcionalizadas

El Cromona-3-carboxaldehído se utiliza a menudo como precursor sintético en transformaciones de alto valor. Se ha desarrollado con éxito para la síntesis de cromanonas C2-funcionalizadas mediante alquinilación selectiva catalizada por cobre con carboxamidas N-propargílicas como nucleófilos . Este protocolo presenta materias primas fácilmente disponibles, operaciones sencillas y rendimientos moderados a buenos, lo que proporciona un acceso viable a cromanonas C2-funcionalizadas farmacológicamente activas .

Síntesis Verde de Cromonas

El this compound se utiliza en la síntesis verde de derivados de cromona. Los esfuerzos de investigación se han dirigido hacia una variedad de nuevos enfoques ecológicos, incluida la irradiación de microondas y ultrasonidos, las reacciones sin disolventes, las reacciones en medios acuosos y el uso de catálisis heterogénea .

Síntesis de Derivados Híbridos de Cromona-Pirimidina

El 6-Fluorothis compound se puede utilizar en la síntesis de cromona-tetrazoles que contienen flúor . Estos derivados se sintetizan mediante la reacción de 3-formilcromonas, acetoacetato de etilo y urea/tiourea .

Técnicas de Separación

El this compound se utiliza en técnicas de separación como la Cromatografía Líquida de Alta Eficiencia (HPLC). Se ha utilizado en la separación de this compound en la columna HPLC Newcrom R1 .

Síntesis de Cromanonas Bioactivas

Basándose en la relación estructura-actividad (SAR) para la cromona, el this compound se utiliza a menudo como precursor sintético en un panel de transformaciones de alto valor. Es un aceptor de Michael prometedor para generar rápidamente diversas bibliotecas químicas con forma compleja .

Síntesis de Análogos de 2-Piridaona

El this compound se ha utilizado en la síntesis de valiosos análogos de 2-piridaona con metilenos activados mediante ciclización en cascada intramolecular o intermolecular de cromonas .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Chromone-3-carboxaldehyde, a derivative of chromone, is known to interact with various types of receptors . The type, number, and position of substituents connected to the chromone core play a vital role in determining its pharmacological activities . .

Mode of Action

It is known that the compound’s interaction with its targets can lead to a variety of biological activities, depending on the substitution pattern of the chromone scaffold

Biochemical Pathways

Chromone-3-carboxaldehyde is involved in the synthesis of quinolizines and quinolizinium salts via a cascade reaction in water . This reaction results in functionalized quinolizines bearing a chromone skeleton . The formation of quinolizinium salts is accompanied by the formation of two bonds and the cleavage of one bond in a single step .

Result of Action

The result of Chromone-3-carboxaldehyde’s action can vary depending on its specific targets and the nature of its interactions with these targets. As a derivative of chromone, it may exhibit a range of biological activities, including anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-Alzheimer effects . .

Action Environment

The action of Chromone-3-carboxaldehyde can be influenced by various environmental factors. For instance, its reaction with ethyl 2-(pyridine-2-yl)acetate derivatives to produce quinolizines and quinolizinium salts is facilitated by the presence of water . This environmentally benign reaction yields products with potential biological activity .

Propiedades

IUPAC Name |

4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMYWBQIMDSGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169795 | |

| Record name | Chromone-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17422-74-1 | |

| Record name | 3-Formylchromone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17422-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromone-3-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017422741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17422-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chromone-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-4H-1-benzopyran-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chromone-3-carboxaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLA42VBH65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

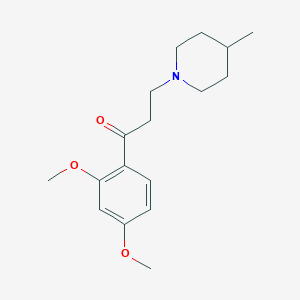

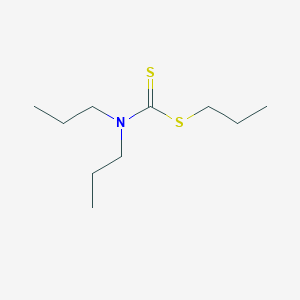

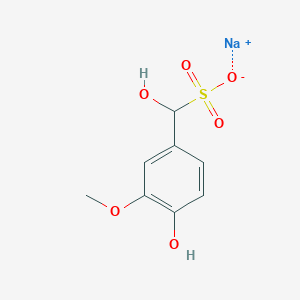

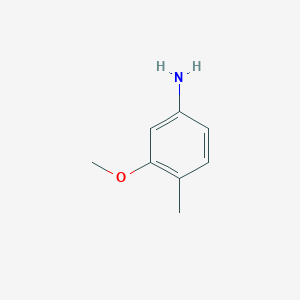

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Chromone-3-carboxaldehyde?

A1: Chromone-3-carboxaldehyde has the molecular formula C10H6O3 and a molecular weight of 174.15 g/mol.

Q2: What are the key spectroscopic characteristics of Chromone-3-carboxaldehyde?

A2: Chromone-3-carboxaldehyde exhibits characteristic peaks in various spectroscopic analyses. For instance, its IR spectrum shows a distinct band at approximately 1700 cm-1, indicative of the carbonyl stretching vibration of the aldehyde group. [] This band may disappear in SERS spectra on silver nanoparticles due to oxidation to the corresponding carboxylic acid. [] In 1H NMR, the aldehyde proton typically appears as a singlet in the downfield region, around 10 ppm. []

Q3: Why is Chromone-3-carboxaldehyde considered a versatile building block in organic synthesis?

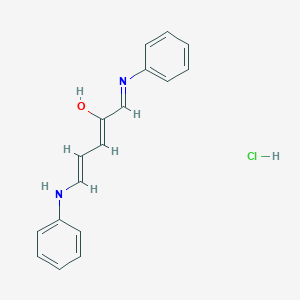

A3: Chromone-3-carboxaldehyde possesses multiple reactive sites that enable diverse chemical transformations. The aldehyde moiety readily participates in condensation reactions with various nucleophiles, including hydrazines [] and amines, [, , , ] leading to the formation of hydrazones, Schiff bases, and other valuable intermediates. [] The electron-deficient C-2 and C-4 positions of the chromone core are susceptible to nucleophilic attack, enabling reactions like Michael additions and cycloadditions. [, ]

Q4: Can you provide examples of reactions involving Chromone-3-carboxaldehyde and their significance?

A4: Chromone-3-carboxaldehyde is a key starting material for synthesizing diverse heterocyclic compounds. It reacts with S-benzyldithiocarbazate to form a tridentate ONS donor ligand, which can then complex with various metal ions. [] These complexes have shown potential antimicrobial and antitumor activity. [] In another study, Chromone-3-carboxaldehyde undergoes a one-pot reaction with N-benzyl nitro ketene aminals, yielding functionalized bicyclic pyridinium derivatives with potential biological activity. [, ]

Q5: How does Chromone-3-carboxaldehyde behave in Diels-Alder reactions?

A5: Chromone-3-carboxaldehyde acts as a dienophile in Diels-Alder reactions with various dienes. Notably, it reacts with ortho-benzoquinodimethane, providing a novel synthetic route to benzo[b]xanthones. [, , ] It also undergoes Diels-Alder reactions with indole-o-quinodimethane to produce tetrahydrochromeno[2,3-b]carbazoles. []

Q6: Are there any notable rearrangements observed in reactions involving Chromone-3-carboxaldehyde?

A6: Yes, interesting rearrangements have been observed. For instance, during the reduction of 4-oxochroman-3-carbonitriles, derived from Chromone-3-carboxaldehyde, with sodium cyanoborohydride, a rearrangement occurs, yielding a mixture of 2-amino-3-alkylchromones and 3-hydroxy-3-(2-hydroxyphenyl)-2-alkylpropanonitriles. []

Q7: What is the impact of structural modifications on the biological activity of Chromone-3-carboxaldehyde derivatives?

A7: The biological activity of Chromone-3-carboxaldehyde derivatives is heavily influenced by structural modifications. For example, incorporating electron-withdrawing groups on the chromone core can modulate its reactivity and interactions with biological targets. [] Similarly, the nature and position of substituents introduced through various reactions significantly impact the compounds' pharmacological properties. []

Q8: Have any Chromone-3-carboxaldehyde derivatives exhibited promising biological activity?

A8: Yes, several derivatives have displayed promising activity. For instance, chromonyl-2,4-thiazolidinediones, synthesized from Chromone-3-carboxaldehyde, exhibited antidiabetic activity by stimulating insulin release in INS-1 cells. [] In another study, hydrazones and pyrazoles derived from 6-substituted-3-formylchromones displayed anti-leishmanial and anti-trypanosomal activity in vitro. []

Q9: What are the potential applications of Chromone-3-carboxaldehyde and its derivatives?

A9: Given its versatility as a building block and the diverse biological activities observed in its derivatives, Chromone-3-carboxaldehyde holds potential for various applications. Its derivatives have shown promise as antidiabetic, [] antimicrobial, [] antitumor, [] anti-leishmanial, [] and anti-trypanosomal agents. [] They have also been investigated for their potential as fluorescent chemosensors for metal ions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)

![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)